molecular formula C11H14F2N2 B2674907 (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine CAS No. 2219373-96-1

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B2674907
CAS No.: 2219373-96-1
M. Wt: 212.244
InChI Key: SSVHXBQGSQFNJU-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine is a chiral amine compound characterized by the presence of a difluorophenyl group and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-1-methylpyrrolidine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-1-methylpyrrolidine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    Catalysts: The use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrrolidine ring play crucial roles in binding to these targets, influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine: Similar structure with chlorine atoms instead of fluorine.

    (2S,3R)-2-(3,4-Dimethylphenyl)-1-methylpyrrolidin-3-amine: Contains methyl groups instead of fluorine.

    (2S,3R)-2-(3,4-Dihydroxyphenyl)-1-methylpyrrolidin-3-amine: Features hydroxyl groups in place of fluorine.

Uniqueness

The presence of fluorine atoms in (2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

Properties

IUPAC Name

(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVHXBQGSQFNJU-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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